2-(4-Fluoro-2-(pentyloxy)phenyl)ethanol
Overview
Description
2-(4-Fluoro-2-(pentyloxy)phenyl)ethanol is an organic compound characterized by the presence of a fluorine atom, a pentoxy group, and a phenethyl alcohol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the deoxyfluorination of aliphatic alcohols using reagents such as aminodifluorosulfinium tetrafluoroborate salts, PyFluor, or AlkylFluor . These reagents are known for their selectivity and efficiency in fluorination reactions.
Industrial Production Methods
Industrial production of 2-(4-Fluoro-2-(pentyloxy)phenyl)ethanol may involve large-scale deoxyfluorination processes using stable and cost-effective reagents. The use of ion-exchange resins as recyclable polymer-supported ion pair promoters can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2-(pentyloxy)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted phenethyl alcohol derivatives.
Scientific Research Applications
2-(4-Fluoro-2-(pentyloxy)phenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and fluorination reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2-(pentyloxy)phenyl)ethanol involves its interaction with molecular targets and pathways. The fluorine atom’s electronegativity can influence the compound’s reactivity and interactions with enzymes and receptors. The compound may modulate biological pathways by altering the activity of specific proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methoxyphenethyl alcohol
- 4-Fluoro-2-ethoxyphenethyl alcohol
- 4-Fluoro-2-propoxyphenethyl alcohol
Uniqueness
2-(4-Fluoro-2-(pentyloxy)phenyl)ethanol is unique due to its specific combination of a fluorine atom and a pentoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Properties
IUPAC Name |
2-(4-fluoro-2-pentoxyphenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FO2/c1-2-3-4-9-16-13-10-12(14)6-5-11(13)7-8-15/h5-6,10,15H,2-4,7-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYURMRMKGVMHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)F)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901279275 | |
Record name | Benzeneethanol, 4-fluoro-2-(pentyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901279275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443355-57-4 | |
Record name | Benzeneethanol, 4-fluoro-2-(pentyloxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443355-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneethanol, 4-fluoro-2-(pentyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901279275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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